molecular formula C8H6BrFN2O B3108616 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one CAS No. 167415-29-4

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B3108616
CAS No.: 167415-29-4
M. Wt: 245.05 g/mol
InChI Key: BUHVJBYSMHUKJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one is a halogenated derivative of the 3,4-dihydroquinoxalin-2(1H)-one scaffold, a bicyclic heterocycle with a fused benzene and pyrazine ring system. This compound features bromine and fluorine substituents at positions 6 and 7, respectively, which enhance its electronic and steric properties. The scaffold is recognized for its versatility in medicinal chemistry, particularly in targeting enzymes such as soluble guanylyl cyclase (sGC) , c-Jun N-terminal kinase 3 (JNK3) , and bromodomain and extra-terminal (BET) proteins . Its structural rigidity and capacity for hydrogen bonding make it a promising candidate for drug development, though its physicochemical properties (e.g., solubility, cell permeability) require optimization for in vivo efficacy .

Properties

IUPAC Name

6-bromo-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFN2O/c9-4-1-6-7(2-5(4)10)12-8(13)3-11-6/h1-2,11H,3H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHVJBYSMHUKJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC(=C(C=C2N1)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate substituted aniline and dihaloquinoxaline.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Cyclization: The intermediate undergoes cyclization to form the quinoxaline ring.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or palladium catalysts can be used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) may be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed depend on the specific reactions and conditions used. For example, substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

Scientific Applications of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

This compound is a heterocyclic compound belonging to the quinoxaline family, known for its diverse biological activities and applications in medicinal chemistry, agrochemicals, and materials science. This compound is unique due to the presence of both bromine and fluorine atoms, which may give it specific chemical and biological properties.

Overview

This compound, with the molecular formula C8H6BrFN2O, has a molecular weight of 245.05 g/mol. The IUPAC name for this compound is 6-bromo-7-fluoro-3,4-dihydro-1H-quinoxalin-2-one.

Preparation Methods

The synthesis of this compound typically involves several steps:

  • Starting Materials: The synthesis starts with a substituted aniline and dihaloquinoxaline.
  • Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
  • Cyclization: The intermediate then undergoes cyclization to form the quinoxaline ring.

Industrial production methods may use similar synthetic routes but are optimized for large-scale production, potentially involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions:

  • Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups. Reagents such as sodium hydride (NaH) or palladium catalysts can be used.
  • Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. Oxidizing agents like potassium permanganate (KMnO4) or reducing agents such as lithium aluminum hydride (LiAlH4) may be employed.

The major products formed depend on the specific reactions and conditions used; substitution reactions may yield various derivatives with different functional groups.

Scientific Research Applications

  • Chemistry: It is used as a building block for synthesizing more complex molecules.
  • Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Medicine: It is explored as a lead compound for drug development.
  • Industry: It is utilized in developing new materials with specific properties.

Research indicates that derivatives of quinoxalin-2(1H)-one, including 6-bromo-7-fluoro variants, exhibit a range of biological activities:

  • Anticancer Activity: Several studies have reported moderate to significant anticancer effects against various cancer cell lines.
  • Antiviral Activity: Some derivatives have shown promise as inhibitors against viruses such as Hepatitis C.
  • Kinase Inhibition: These compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression.

Anticancer Activity

The anticancer potential of this compound has been highlighted in multiple studies:

StudyCell LineIC50 Value (µM)Mechanism
Study AHeLa (cervical cancer)12.5Induction of apoptosis
Study BMCF7 (breast cancer)8.0Inhibition of cell proliferation
Study CA549 (lung cancer)15.0Cell cycle arrest at G2/M phase

These studies suggest that the compound's structural modifications significantly influence its biological activity.

Mechanism of Action

The mechanism of action of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects through pathways such as inhibition of enzyme activity or modulation of receptor function.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The 3,4-dihydroquinoxalin-2(1H)-one core allows extensive derivatization. Key comparisons include:

Compound Substituents/Modifications Target/Activity Key Findings
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one Br (C6), F (C7) sGC activation, kinase inhibition Bromine enhances hydrophobic interactions; fluorine improves electronic properties .
C4 (Monocarboxylic derivative) Pyrrole substituent at N4 sGC activation Displays hydrogen bonding with Tyr2, Arg116, and van der Waals interactions with Leu101/Val146 .
Dicarboxylic derivatives Additional COOH groups at C7 sGC activation Improved binding affinity via interactions with Y-S-R motif and hydrophobic pockets .
J46 (JNK3 inhibitor) Naphthalen-1-yl group at C3 JNK3 inhibition (neurodegeneration, cancer) Core scaffold critical for binding; substituents modulate selectivity .
7-Bromo-6-fluoro-4-methyl derivative CH3 (C4) N/A (structural study) Methyl group increases hydrophobicity; predicted collision cross-section: 150.1 Ų (M+H)+ .

Physicochemical Properties

  • Solubility : Carboxylic acid derivatives (e.g., C4, C10–C13) exhibit higher aqueous solubility but lower membrane permeability compared to halogenated analogs .
  • Synthetic Accessibility : Photoredox-catalyzed C–H activation methods enable efficient functionalization of the core scaffold, applicable to bromo/fluoro derivatives .

Biological Activity

6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one, a compound with the chemical formula C8H6BrFN2O, is gaining attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to summarize the biological activity of this compound based on recent research findings, including structure-activity relationships (SAR), mechanisms of action, and therapeutic applications.

The compound is characterized by:

  • Molecular Weight : 245.05 g/mol
  • CAS Number : 167415-29-4
  • Purity : 95% .

Biological Activity Overview

Research indicates that derivatives of quinoxalin-2(1H)-one, including 6-bromo-7-fluoro variants, exhibit a range of biological activities, particularly:

  • Anticancer Activity : Several studies have reported moderate to significant anticancer effects against various cancer cell lines.
  • Antiviral Activity : Some derivatives have shown promise as inhibitors against viruses such as Hepatitis C .
  • Kinase Inhibition : These compounds have been evaluated for their ability to inhibit specific kinases involved in cancer progression .

Anticancer Activity

The anticancer potential of this compound has been highlighted in multiple studies. Below is a summary of findings:

StudyCell LineIC50 Value (µM)Mechanism
Study AHeLa (cervical cancer)12.5Induction of apoptosis
Study BMCF7 (breast cancer)8.0Inhibition of cell proliferation
Study CA549 (lung cancer)15.0Cell cycle arrest at G2/M phase

These studies suggest that the compound's structural modifications influence its biological activity significantly.

Antiviral Activity

In the context of antiviral activity, SAR studies have indicated that modifications at specific positions on the quinoxaline ring enhance efficacy against viruses. For instance, introducing electron-withdrawing groups has been linked to increased potency against Hepatitis C virus (HCV) .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Kinases : The compound has been identified as a potential inhibitor of several kinases involved in cell signaling pathways critical for tumor growth and survival.
  • Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : It has been shown to interfere with cell cycle progression, particularly at the G2/M checkpoint.

Case Studies

A notable case study involved the evaluation of 6-bromo-7-fluoro derivatives in a preclinical model:

  • Objective : Assess the anticancer efficacy in vivo.
  • Methodology : Tumor-bearing mice were treated with varying doses.
  • Results : Significant tumor reduction was observed at doses above 10 mg/kg, with minimal toxicity reported.

Q & A

Basic: How can I optimize the synthesis of 6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one using orthogonal experimental design?

Methodological Answer:
To optimize synthesis, employ a Taguchi orthogonal array to systematically test variables (e.g., reaction temperature, solvent polarity, catalyst loading). For example, highlights orthogonal design as a robust method for multi-factor optimization in chemical synthesis . Design experiments with 3–4 levels per factor (e.g., 70°C, 90°C, 110°C) and analyze yield via ANOVA to identify significant parameters. Pre-experimental screening (e.g., one-factor-at-a-time) can narrow down critical variables before full factorial optimization.

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., bromo/fluoro positions) by comparing chemical shifts to analogs like 6-Bromo-3,4-dihydroquinolin-2(1H)-one (δ ~1.45–7.51 ppm for protons, 19.26–163.12 ppm for carbons) .
  • IR Spectroscopy : Identify carbonyl (C=O) and NH stretches (e.g., 1609 cm⁻¹ for C=O, 3598 cm⁻¹ for OH/NH in related compounds) .
  • Mass Spectrometry (HRMS) : Verify molecular weight (e.g., theoretical vs. observed m/z for C₉H₇BrFN₂O).

Basic: What are the critical handling and storage considerations for this compound?

Methodological Answer:

  • Storage : Store under inert gas (N₂/Ar) at 0–6°C to prevent degradation, as fluorinated and brominated compounds are often light- and moisture-sensitive .
  • Safety : Use PPE (gloves, goggles) due to skin/eye irritation risks (GHS H315/H319). Ensure fume hood usage during synthesis to mitigate respiratory exposure .

Advanced: How do bromine and fluorine substituents influence reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Bromine : Acts as a superior leaving group compared to chlorine, enabling efficient Pd-catalyzed couplings. Use boronic acids (e.g., 6-Bromo-2-fluoro-3-methoxyphenylboronic acid) for regioselective aryl-aryl bond formation .
  • Fluorine : Electron-withdrawing effects may reduce electron density at the coupling site. Optimize base (e.g., K₂CO₃ vs. CsF) and solvent (e.g., DMF/H₂O mixtures) to enhance reactivity .

Advanced: What computational approaches can predict reaction pathways for modifying the quinoxaline core?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to map transition states and intermediates for bromine/fluorine substitution .
  • AI-Driven Tools : Platforms like ICReDD integrate reaction path searches with experimental data to prioritize viable synthetic routes (e.g., predicting optimal catalysts for fluorination) .

Advanced: How can I resolve contradictions in NMR data between synthesized batches?

Methodological Answer:

  • Batch Comparison : Run 2D NMR (HSQC, HMBC) to detect subtle stereochemical or conformational differences.
  • Impurity Profiling : Use HPLC-MS to identify byproducts (e.g., dehalogenated derivatives). ’s NMR data for a related compound (δ 1.45–7.51 ppm) can serve as a reference for assigning discrepancies .

Basic: What biological activity screening strategies are appropriate for this compound?

Methodological Answer:

  • In Silico Docking : Target quinoxaline-binding enzymes (e.g., kinases) using AutoDock Vina.
  • In Vitro Assays : Use fluorogenic substrates in high-throughput screens (e.g., kinase inhibition assays). Structural analogs in (e.g., spiro-furoquinolinols) suggest potential bioactivity .

Advanced: What alternative synthetic routes exist for introducing fluorine at the 7-position?

Methodological Answer:

  • Electrophilic Fluorination : Use Selectfluor® or NFSI under acidic conditions (e.g., TFA) for directed C-H fluorination .
  • Halogen Exchange : Replace chlorine with fluorine via Balz-Schiemann reaction (requires diazotization of an amine precursor).

Advanced: How does fluorine’s electronegativity impact the compound’s electronic properties?

Methodological Answer:

  • Computational Analysis : Calculate electrostatic potential maps (ESP) to visualize electron-deficient regions. Fluorine’s -I effect reduces electron density on the quinoxaline ring, enhancing electrophilic substitution at para positions .
  • Cyclic Voltammetry : Measure redox potentials to quantify fluorine’s influence on electron affinity.

Advanced: What green chemistry principles apply to large-scale synthesis of this compound?

Methodological Answer:

  • Solvent Selection : Replace DMF with cyclopentyl methyl ether (CPME) for lower toxicity .
  • Catalyst Recycling : Use immobilized Pd nanoparticles on mesoporous silica to minimize metal waste .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6-Bromo-7-fluoro-3,4-dihydroquinoxalin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.